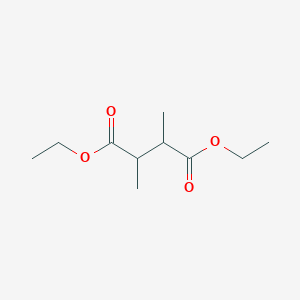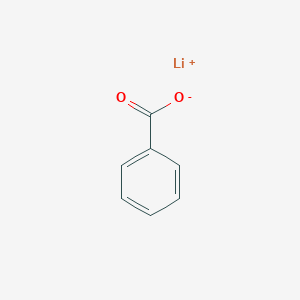
Molybdenum trioxide
Übersicht
Beschreibung
Molybdenum trioxide, also known as molybdenum(VI) oxide, is a compound of molybdenum and oxygen with the approximate chemical formula of MoO3 . It is typically a white or light yellow powder . The molecular weight of MoO3 is 143.96 .
Synthesis Analysis
This compound has been successfully synthesized by sol–gel (SG-MoO3) and hydrothermal (HT-MoO3) methods . The structure, morphology, and functional groups of the synthesized samples have been characterized by X-ray diffraction (XRD), scanning, and transmission electron microscope (SEM and TEM), and Fourier-transform infrared spectroscopy .
Molecular Structure Analysis
The obtained results show that both samples were crystallized in the orthorhombic structure . SEM images show that the prepared samples possess a belt-like shape; their size is ranging from 12.7 to 44.5 nm for SG-MoO3, and 2.5–7.7 nm for HT-MoO3 .
Chemical Reactions Analysis
The effects of the MoO3/MoS2 ratio, reaction time, and temperature as well as the forming pressure of pellets on the solid–solid reaction of MoO3 and MoS2 were investigated . These findings indicate that aluminothermic reduction of this compound advances through the formation of intermediate phases of Al2(MoO4)3 and MoO2 .
Physical And Chemical Properties Analysis
On prolonged heating in air below 600°C, it becomes covered with its trioxide; at 600°C the oxide sublimes and rapid oxidation occurs . The standard enthalpy of formation of MoO3 in the gas phase is -346.44 kJ/mol .
Wissenschaftliche Forschungsanwendungen
Sensors : MoO3 combined with Ti3C2Tx MXene enhances the sensitivity of surface plasmon resonance-based sensors, offering potential in various sensing applications (Pandey & Hashemi, 2021).
Electrochromic and Photochromic Devices : MoO3 demonstrates reversible color change capabilities, important for electrochromic and photochromic devices. Its performance is enhanced by intercalation of zerovalent metals, offering improved coloration and tunable optical properties (Wang & Koski, 2015).
Electrode Materials for Lithium-Ion Batteries : MoO3 is utilized in lithium-ion batteries due to its properties like electrochromism, photochromism, photocatalytic degradation, and gas sensing. It's known for its high energy density and theoretical electrochemical capacity, making it an ideal cathode candidate (Shi et al., 2020).
Organic Electronic Devices : MoO3 serves as a buffer layer in organic electronic devices to improve hole-injection, exhibiting properties of both a metal and an oxide, thus improving conductivity and energy alignment (Greiner et al., 2010).
Photodetectors : MoO3 nanobelts treated with H2 annealing are used in photodetectors with a wide visible spectrum response, demonstrating high responsivity and external quantum efficiency (Xiang et al., 2014).
Gas Sensors : MoO3 exhibits high sensitivity and selectivity towards trimethylamine (TMA) detection, important for environmental and biomedical applications. The interaction between molecular orbitals and surface electronic states is crucial for its performance (Chen et al., 2020).
Energy Storage : Modified MoO3 shows improved diffusion of Li ions, making it suitable for Li-ion capacitors. Its expanded interlayer spacing and enhanced electron transport contribute to high capacitances and excellent cycle life (Li et al., 2016).
Solar Cells : MoO3 is used in solar cells to improve photovoltaic performance. For instance, its application in silicon heterojunction solar cells demonstrates a high open-circuit voltage and power conversion efficiency (Battaglia et al., 2014).
Tribological Systems : MoO3 is investigated using Raman spectroscopy for applications in tribological systems. It's transformation to molybdenum trioxide under certain conditions is crucial for studies related to MoS2 coatings (Windom et al., 2011).
Wirkmechanismus
Target of Action
Molybdenum trioxide (MoO3) is a versatile compound with a wide range of targets. It is primarily used as an additive in steel production . It also plays a significant role in the industrial production of acrylonitrile by the oxidation of propene and ammonia . Furthermore, MoO3 nanoparticles have demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa by activating membrane stress in these pathogens .
Mode of Action
The mode of action of MoO3 is largely dependent on its application. In the context of antimicrobial activity, MoO3 nanoparticles exert their effect by inducing membrane stress in the target pathogens . In the realm of industrial applications, MoO3 serves as a catalyst, facilitating chemical reactions .
Biochemical Pathways
Research has shown that moo3 nanoparticles can influence the antioxidant activity of plants, leading to an increase in growth parameters and the number of nodules . This suggests that MoO3 may interact with biochemical pathways related to oxidative stress and plant growth.
Pharmacokinetics
It is known that molybdenum and its compounds are taken up via the gastrointestinal tract and the lungs, retained transiently in the tissues, and then excreted entirely in the form of molybdates, mostly in the urine .
Result of Action
The molecular and cellular effects of MoO3 action are diverse and context-dependent. For instance, in the context of antimicrobial activity, MoO3 nanoparticles can cause membrane stress in pathogens, potentially leading to their death . In plants, MoO3 nanoparticles have been shown to positively affect antioxidant activity, leading to increased growth parameters .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of MoO3. For instance, the presence of other metals can have antagonistic effects on molybdenum . Additionally, the physical and chemical properties of MoO3, such as its solubility in water and its thermal behavior, can be influenced by environmental conditions . Therefore, the environment in which MoO3 is used or studied can greatly impact its effectiveness and stability.
Safety and Hazards
Zukünftige Richtungen
Molybdenum trioxide, as an n-type semiconducting metal oxide, has been rated as a research hotpot material in recent years due to its utility in a wide range of important technological applications . The advancement of synthetic techniques has made it possible to explore numerous novel nanostructures and integrate them into smart gas sensing devices .
Eigenschaften
IUPAC Name |
trioxomolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQOBWVOAYFWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mo](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO3 | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Molybdenum trioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum_trioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020899 | |
| Record name | Molybdenum trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Molybdenum trioxide appears as colorless to white or yellow odorless solid. Sinks in water. (USCG, 1999), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Other Solid, NKRA; Pellets or Large Crystals, White or slightly yellow to slightly bluish solid; [Merck Index] Light green odorless powder; Partially soluble in water (1.07 g/L at 18 deg C); [MSDSonline] A soluble compound; [ACGIH] | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Molybdenum oxide (MoO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
2111 °F at 760 mmHg (Sublimes) (NTP, 1992), 1155 °C, SUBLIMES | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), After strong ignition it is very slightly sol in acids, 0.490 g/1000 cc water @ 28 °C, Sol in concentrated mineral acids, Sol in soln of alkali hydroxides and soln of potassium bitartrate, 1.066 g/l water @ 18 °C, 20.55 g/l water @ 70 °C | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.69 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.69 @ 26 °C/4 °C | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of molybdenum toxicity is not yet quite understood. It is assumed that the primary factor is the formation of a copper-tetrathiomolybdate complex in the reduction medium of the gastrointestinal tract which reduces the biological utility of copper. /Molybdenum/, Molybdenum is an essential metal as a cofactor for the enzymes xanthine oxidase and aldehyde oxidase. /Molybdenum/ | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE OR SLIGHTLY YELLOW TO SLIGHTLY BLUISH POWDER OR GRANULES, COLORLESS OR WHITE YELLOW RHOMBIC CRYSTALS, WHITE POWDER AT ROOM TEMP, YELLOW AT ELEVATED TEMP | |
CAS RN |
1313-27-5, 11098-99-0 | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Molybdenum oxide (MoO3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum trioxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Molybdenum oxide (MoO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22FQ3F03YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1463 °F (NTP, 1992), 795 °C | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the molecular formula and weight of molybdenum trioxide?
A1: The molecular formula of this compound is MoO3. Its molecular weight is 143.94 g/mol.
Q2: What are some notable structural features of this compound?
A2: this compound exhibits a distinctive layered structure. This layered structure can be found in various forms, including the thermodynamically stable α-MoO3, as well as metastable phases like β-MoO3 and h-MoO3 []. This structural characteristic significantly influences its properties and applications.
Q3: How does the morphology of this compound impact its properties?
A3: The morphology of MoO3 plays a crucial role in its properties. For instance, synthesizing MoO3 with different precursors and templates can result in nanoparticles or plate-like structures []. Notably, MoO3 nanoparticles exhibit unit cell shrinkage and a blue shift phenomenon compared to their larger, plate-shaped counterparts.
Q4: How does the calcination temperature affect the properties of this compound?
A4: Calcination temperature significantly impacts the crystalline structure and properties of MoO3. Studies reveal that during calcination, MoO3 crystals undergo a transformation from h-MoO3 to α-MoO3 at a temperature of 350°C []. This phase transition influences its properties and suitability for specific applications.
Q5: How stable is this compound in different environments?
A5: The stability of MoO3 is influenced by the surrounding environment. Research indicates that MoO3 electrodes exhibit enhanced stability in a protic electrolyte solution (0.1 M LiClO4, 14 mM HClO4, 2% H2O/PC) compared to a purely aprotic electrolyte like 0.1 M LiClO4/PC []. This difference in stability arises from the reduced chemical disorder induced by cycling the MoO3 electrode in a protic medium.
Q6: What makes this compound a suitable material for catalytic applications?
A6: this compound is an excellent oxidation catalyst. It plays a crucial role in various catalytic processes, including the selective oxidation of acrolein to acrylic acid, methanol to formaldehyde, and benzene to maleic anhydride [].
Q7: How does this compound contribute to the carburization process?
A7: MoO3 serves as a precursor for the production of molybdenum carbide (Mo2C), a material with catalytic applications. Studies demonstrate that Mo2C can be synthesized by temperature-programmed reaction (TPR) using MoO3 in a CH4/H2 atmosphere. The optimal carburization temperature for this process is 675°C [].
Q8: What makes this compound suitable for energy storage applications?
A8: MoO3 has garnered attention as a promising material for energy storage devices, particularly as an electrode material in lithium-ion batteries. This is attributed to its unique layered structure, which facilitates the intercalation and deintercalation of lithium ions [, ].
Q9: How does this compound contribute to hydrogen-ion storage?
A9: Research has demonstrated the potential of MoO3 as an electrode material for hydrogen-ion storage []. The redox reaction mechanism involves the conversion of MoO3 to H0.88MoO3 during the initial hydrogen-ion insertion. Subsequent cycles involve the reversible intercalation and deintercalation of hydrogen ions between H0.88MoO3 and H0.12MoO3.
Q10: What are the advantages of using this compound in flexible and transparent energy storage devices?
A10: Flexible transparent this compound nanopaper, assembled from ultralong MoO3 nanobelts, exhibits excellent optical transparency (≈90% transmittance in the visible region) and promising electrochemical performance for energy storage applications [].
Q11: How can this compound be utilized for environmental remediation?
A11: MoO3 demonstrates potential in removing heavy metals from water. For example, it can absorb a significant amount of uranium from contaminated water, forming the mineral umohoite []. This property highlights its potential for environmental remediation applications.
Q12: Are there any environmental concerns associated with this compound?
A12: While MoO3 itself is not highly toxic, the release of molybdenum compounds into the environment should be carefully managed. It is essential to develop and implement appropriate waste management and recycling strategies to mitigate any potential negative environmental impact [].
Q13: What methods are commonly employed for synthesizing this compound?
A13: Several methods are employed for synthesizing this compound, each with its own advantages and drawbacks. Some common methods include:
- Thermal oxidation of molybdenum trisulfide: This method produces electrochromic MoO3 thin films [].
- Hydrothermal synthesis: This method allows for controlled morphology and particle size [].
- Sol-gel process: This method is particularly suitable for preparing MoO3 thin films [].
- Chemical oxidation: This method can be used to synthesize polypyrrole/molybdenum trioxide composites for humidity sensing applications [].
- Green synthesis: This eco-friendly approach utilizes natural extracts, such as Syzygium aromaticum flower buds extract, for the synthesis of MoO3 nanoparticles [].
Q14: How is the quality and purity of synthesized this compound assessed?
A14: Various analytical techniques are employed to characterize and assess the quality of synthesized MoO3. These include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B7770011.png)








